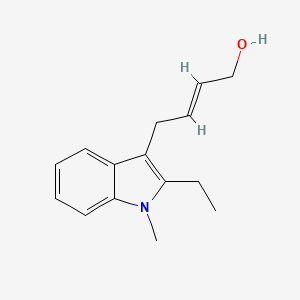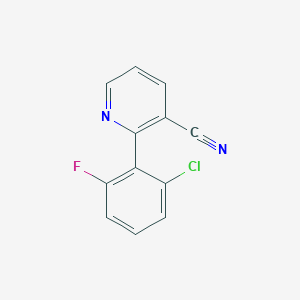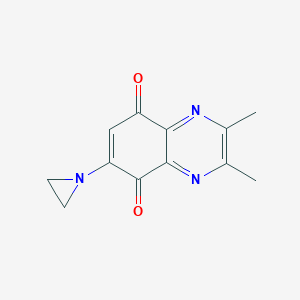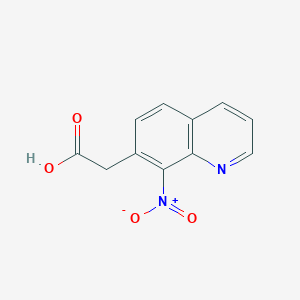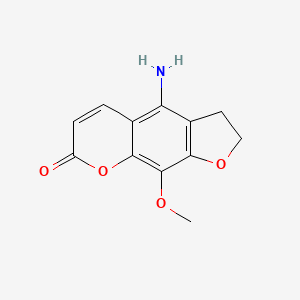
6-(Pentyloxy)quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pentyloxy)quinolin-3-amine: is a heterocyclic aromatic compound that features a quinoline core substituted with a pentyloxy group at the 6-position and an amino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pentyloxy)quinolin-3-amine can be achieved through various methods. One common approach involves the Friedländer synthesis , where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core. The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by a pentyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-(Pentyloxy)quinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: 6-(Pentyloxy)quinolin-3-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its structural similarity to other bioactive quinoline derivatives makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimalarial, antibacterial, and antifungal agent. Research is ongoing to explore its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 6-(Pentyloxy)quinolin-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes and disrupt cellular processes in pathogens. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death. Further research is needed to fully elucidate the molecular pathways involved .
Comparación Con Compuestos Similares
8-Quinolinamines: These compounds share a similar quinoline core but differ in the position and nature of substituents.
N-(2-Arylethyl)quinolin-3-amines: These derivatives have shown promising anti-mycobacterial activity and are structurally related to 6-(Pentyloxy)quinolin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyloxy group at the 6-position and amino group at the 3-position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-pentoxyquinolin-3-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-7-17-13-5-6-14-11(9-13)8-12(15)10-16-14/h5-6,8-10H,2-4,7,15H2,1H3 |
Clave InChI |
SAIKAGUFWBZKCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC2=CC(=CN=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



